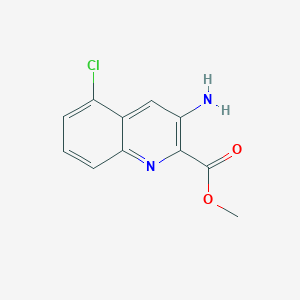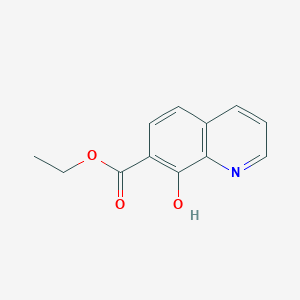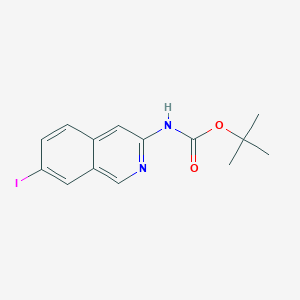
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15IN2O2 and a molecular weight of 370.19 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include an isoquinoline ring substituted with an iodine atom and a tert-butyl carbamate group.
Méthodes De Préparation
The synthesis of tert-Butyl (7-iodoisoquinolin-3-yl)carbamate typically involves the protection of the amino group with a tert-butyl carbamate (Boc) group. The isoquinoline ring is then iodinated at the 7-position. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the isoquinoline ring.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, revealing the free amine group.
Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research involving this compound explores its potential as a precursor for pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which tert-Butyl (7-iodoisoquinolin-3-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline ring can intercalate with DNA or interact with proteins, affecting their function. The tert-butyl carbamate group provides stability and solubility, facilitating its use in various assays .
Comparaison Avec Des Composés Similaires
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler molecule without the isoquinoline ring, used as a protecting group in organic synthesis.
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: Another carbamate derivative with different structural features and applications.
tert-Butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate: A compound with an isoindolinone ring, used in different chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the isoquinoline ring and the tert-butyl carbamate group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15IN2O2 |
|---|---|
Poids moléculaire |
370.19 g/mol |
Nom IUPAC |
tert-butyl N-(7-iodoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
Clé InChI |
ROQHOWWFMMHECA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


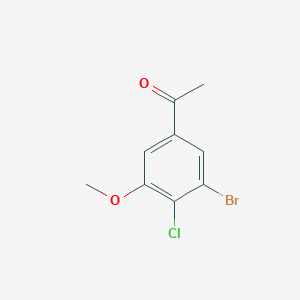


![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)
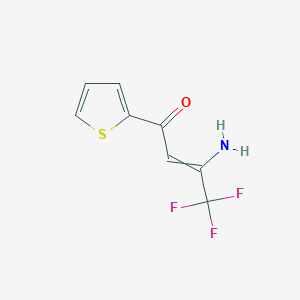
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)

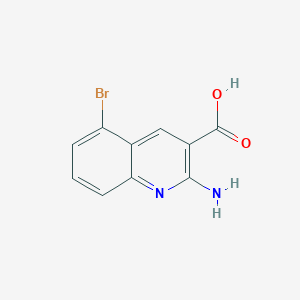
![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
dimethylsilane](/img/structure/B13663534.png)
